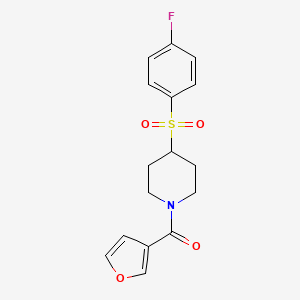

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone

Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group at the 4-position and a furan-3-yl methanone moiety at the 1-position.

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-13-1-3-14(4-2-13)23(20,21)15-5-8-18(9-6-15)16(19)12-7-10-22-11-12/h1-4,7,10-11,15H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWOCUQTFDGUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆FNO₄S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1797893-70-9 |

| SMILES Notation | O=C(c1ccco1)N1CCC(S(=O)(=O)c2ccc(F)cc2)CC1 |

The biological activity of this compound is primarily attributed to its interaction with various enzyme targets. Research indicates that compounds with similar piperidine and sulfonyl moieties often exhibit enzyme inhibition properties, particularly against tyrosinase (TYR) and acetylcholinesterase (AChE) enzymes, which are critical in various biological pathways.

Enzyme Inhibition

-

Tyrosinase Inhibition :

- Tyrosinase is a key enzyme in melanin biosynthesis. Compounds similar to this compound have shown significant inhibitory effects on TYR activity, suggesting potential applications in treating hyperpigmentation disorders and melanoma .

- A study reported that derivatives of phenolic compounds, including those with piperidine structures, demonstrated competitive inhibition against TYR, indicating that modifications can enhance binding affinity .

- Acetylcholinesterase Inhibition :

Antimicrobial Activity

Compounds containing piperidine and sulfonyl groups have exhibited antimicrobial properties against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest a broad-spectrum antibacterial effect, which could be harnessed in developing new antimicrobial agents .

Antioxidant Activity

Research has indicated that compounds with furan rings often exhibit antioxidant properties. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Tyrosinase Inhibitors :

- Antimicrobial Evaluation :

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action. For instance, studies have shown that derivatives containing the piperidine nucleus have demonstrated both antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |

| Piperidine derivatives | Antifungal | Kumar et al., 2020 |

| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |

Tyrosinase Inhibition

Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders. Compounds structurally similar to (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone have been explored for their ability to inhibit tyrosinase activity, which is crucial for melanin production in skin cells. One study highlighted the competitive inhibition of tyrosinase with a related compound showing an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Utilizing appropriate starting materials that can undergo cyclization.

- Introduction of the Sulfonyl Group : This can be achieved through sulfonation reactions involving fluorinated phenols.

- Furan Attachment : The furan moiety can be introduced via electrophilic substitution or coupling reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are essential for confirming the purity and structural integrity of the synthesized compound.

Biochemical Pathways

While specific biochemical pathways affected by this compound are still under investigation, it is known that piperidine derivatives can interact with various neurotransmitter receptors and enzymes, potentially influencing multiple signaling pathways within cells .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profiles of compounds based on the piperidine structure. For example, modifications to the aryl tail have been shown to enhance inhibitory activity against tyrosinase, showcasing how structural variations can lead to improved biological efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of a sulfonyl-linked 4-fluorophenyl group and a furan-3-yl ketone. Key comparisons include:

Key Observations :

Physicochemical Properties

- Melting Points : Piperidine derivatives with rigid aromatic systems (e.g., benzhydryl in 6g) exhibit higher melting points (up to 230°C), whereas liquid analogues like 3aa suggest lower crystallinity due to reduced symmetry .

- Solubility : The sulfonyl group increases hydrophilicity, but the furan ring’s moderate polarity may limit aqueous solubility compared to pyridine or piperazine derivatives (e.g., 8, 13) .

Q & A

[Basic] What synthetic methodologies are recommended for synthesizing (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Sulfonylation of Piperidine : React 4-fluorophenylsulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate .

- Methanone Formation : Use Friedel-Crafts acylation to introduce the furan-3-yl methanone group. Acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃) are effective for activating the furan ring .

- Optimization : Control reaction temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .

[Basic] What safety protocols are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of dust or vapors. Avoid water contact due to potential hydrolysis of the sulfonyl group .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Store away from light and moisture to prevent degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

[Basic] Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-fluorophenyl, sulfonyl, piperidine, and furan moieties. Key signals: ~7.8 ppm (aromatic protons), 3.5–4.0 ppm (piperidine CH₂), and 6.5–7.5 ppm (furan protons) .

- HPLC : Use a C18 column with a methanol/buffer mobile phase (pH 4.6 adjusted with acetic acid) to assess purity (>95%). Monitor UV absorption at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₆FNO₄S; calc. 337.08 g/mol) .

[Advanced] How can researchers design in vitro assays to evaluate this compound’s biological activity, particularly for central nervous system (CNS) targets?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to known piperidine-sulfonyl ligands (e.g., serotonin or dopamine receptors) .

- Assay Design :

- Controls : Include positive controls (e.g., haloperidol for D₂) and vehicle-treated samples. Replicate experiments (n=3–4) to ensure statistical significance .

[Advanced] What computational and experimental approaches are suitable for predicting this compound’s environmental persistence and ecotoxicity?

Methodological Answer:

- Computational Modeling : Use QSAR tools (e.g., EPI Suite) to predict biodegradation half-life and bioaccumulation potential based on logP (estimated ~2.5) and molecular weight .

- Experimental Testing :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS. The sulfonyl group may hydrolyze to 4-fluorobenzenesulfonic acid under alkaline conditions .

- Microcosm Assays : Evaluate biodegradation in soil/water systems spiked with the compound. Measure residual concentrations over 28 days using GC-MS .

[Advanced] How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times, compound solubility in DMSO vs. saline) that may affect potency .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) and include internal controls.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects. Cross-reference crystallographic data (e.g., piperidine ring conformation) to rule out structural variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.